

Structural Analysis of 4,6-Dichloropyridine-2,3-diamine: A Technical Guide

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Compound of Interest

Compound Name: **4,6-Dichloropyridine-2,3-diamine**

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Abstract

4,6-Dichloropyridine-2,3-diamine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural features, including the arrangement of amino and chloro substituents on the pyridine ring, govern its reactivity, intermolecular interactions, and potential biological activity. This technical guide provides a comprehensive overview of the structural analysis of **4,6-Dichloropyridine-2,3-diamine**, drawing upon data from related compounds to infer its spectroscopic and structural properties. Detailed experimental protocols for its characterization and visualizations of its structure and potential synthesis are also presented.

Chemical Identity

Property	Value
IUPAC Name	4,6-dichloropyridine-2,3-diamine [1]
Molecular Formula	C ₅ H ₅ Cl ₂ N ₃ [1]
Molecular Weight	178.02 g/mol [1]
CAS Number	24484-99-9 [1]
Canonical SMILES	C1=C(C(=C(N=C1Cl)N)N)Cl [1]
InChI Key	JJSSLNPZAKXSRI-UHFFFAOYSA-N [1]

Predicted Structural and Spectroscopic Data

Direct experimental data for **4,6-Dichloropyridine-2,3-diamine** is not readily available in the public domain. The following data is predicted based on the analysis of structurally related compounds such as 4,6-dichloropyrimidine, various aminodichloropyridines, and aminodichloropyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **4,6-Dichloropyridine-2,3-diamine** are presented below.

Table 2.1: Predicted ¹H NMR Spectral Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)	Notes
H-5	6.5 - 7.5	s	-	The sole aromatic proton, its shift is influenced by the adjacent chloro and amino groups.
-NH ₂ (at C-2)	4.5 - 5.5	br s	-	Broad singlet due to quadrupole broadening and potential exchange.
-NH ₂ (at C-3)	5.0 - 6.0	br s	-	Likely to have a different chemical shift from the other amino group due to the different electronic environment.

Table 2.2: Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (ppm)	Notes
C-2	150 - 155	Attached to an amino group.
C-3	120 - 125	Attached to an amino group.
C-4	145 - 150	Attached to a chloro group.
C-5	110 - 115	The only carbon atom attached to a hydrogen.
C-6	155 - 160	Attached to a chloro group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2.3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium-Strong	N-H stretching (asymmetric and symmetric) of primary amines[2]
1650 - 1600	Strong	N-H bending (scissoring)[2]
1580 - 1550	Strong	C=N and C=C stretching (pyridine ring)[2]
1300 - 1200	Medium	C-N stretching[2]
850 - 750	Strong	C-Cl stretching[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 2.4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
177/179/181	High/Moderate/Low	[M] ⁺ isotopic cluster due to the presence of two chlorine atoms.
142/144	Moderate	[M-Cl] ⁺
115/117	Moderate	[M-Cl, HCN] ⁺

Experimental Protocols

The following are generalized experimental protocols for the structural characterization of **4,6-Dichloropyridine-2,3-diamine**.

Synthesis

A potential synthetic route to **4,6-Dichloropyridine-2,3-diamine** could involve the amination of a polychlorinated pyridine precursor.

Protocol: Diamination of 2,3,4,6-Tetrachloropyridine

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,3,4,6-tetrachloropyridine in a suitable anhydrous solvent such as dioxane or toluene.
- Reagent Addition: Add an excess of a suitable aminating agent, such as a solution of ammonia in an organic solvent or an ammonia surrogate. A palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$) and a phosphine ligand (e.g., Xantphos) may be required to facilitate the reaction. A base, such as sodium tert-butoxide, is also typically added.
- Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain **4,6-Dichloropyridine-2,3-diamine**.

NMR Spectroscopy

Protocol:

- Sample Preparation: Weigh approximately 5-10 mg of purified **4,6-Dichloropyridine-2,3-diamine** and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A sufficient number of scans will be required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Protocol:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

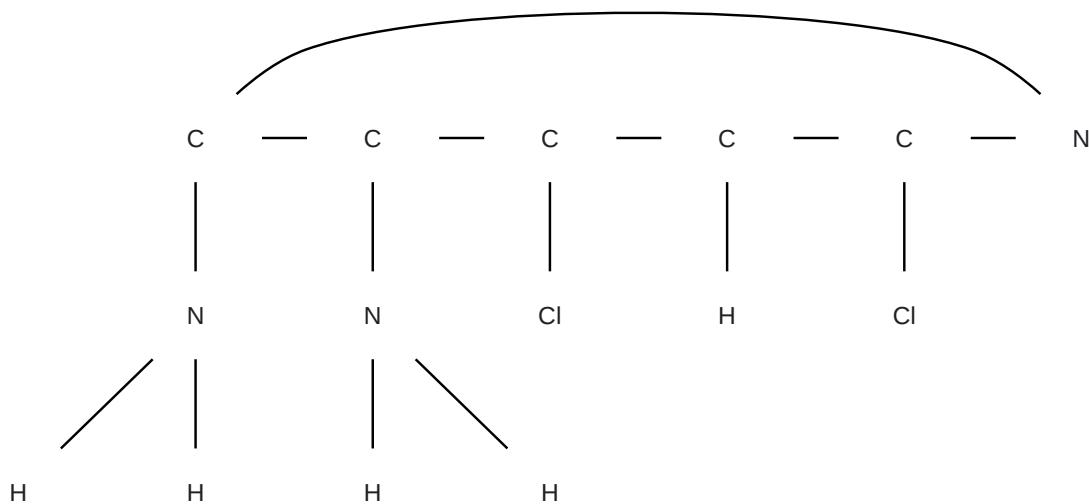
Protocol:

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass

spectrum over an appropriate m/z range.

Visualizations

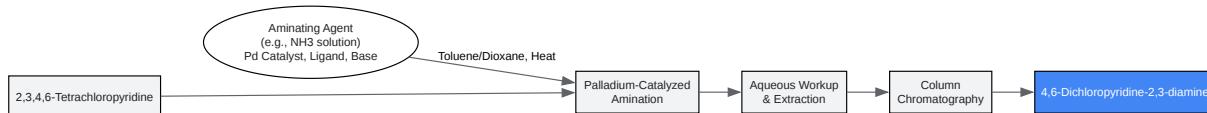
Molecular Structure



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Caption: Molecular structure of **4,6-Dichloropyridine-2,3-diamine**.

Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **4,6-Dichloropyridine-2,3-diamine**.

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References

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